molecular formula C21H23NO2 B8548800 N-heptyl-3,6-Diformylcarbazole CAS No. 173483-07-3

N-heptyl-3,6-Diformylcarbazole

Cat. No.: B8548800
CAS No.: 173483-07-3
M. Wt: 321.4 g/mol
InChI Key: SWQTVAKPCJPGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-heptyl-3,6-Diformylcarbazole is a high-purity synthetic carbazole derivative designed for advanced research and development. This compound features a heptyl chain on the nitrogen atom and formyl groups at the 3 and 6 positions, making it a versatile and valuable building block in organic synthesis, materials science, and medicinal chemistry. The primary research value of this dialdehyde lies in its role as a key precursor. The aldehyde groups are highly reactive and serve as excellent handles for constructing more complex molecular architectures via reactions such as the Knoevenagel condensation . This allows researchers to develop novel ligands, such as those designed to bind and stabilize G-quadruplex DNA structures, which are promising targets in anticancer therapy . Furthermore, the electron-rich, planar carbazole core is known to contribute to interesting photophysical properties, making its derivatives candidates for application in organic optoelectronics . In medicinal chemistry, the carbazole scaffold is of significant interest. Synthetic carbazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies, including antimicrobial , anticancer , and antioxidant effects . The specific placement of substituents at the 3 and 6 positions is a common strategy to fine-tune the biological activity and physicochemical properties of these molecules . The extended N-heptyl chain in this compound is engineered to enhance lipophilicity, which can influence solubility and cell membrane permeability. Researchers can utilize this dialdehyde to synthesize novel compounds for screening against various biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173483-07-3

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

9-heptylcarbazole-3,6-dicarbaldehyde

InChI

InChI=1S/C21H23NO2/c1-2-3-4-5-6-11-22-20-9-7-16(14-23)12-18(20)19-13-17(15-24)8-10-21(19)22/h7-10,12-15H,2-6,11H2,1H3

InChI Key

SWQTVAKPCJPGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O

Origin of Product

United States

Synthetic Methodologies for N Heptyl 3,6 Diformylcarbazole and Analogous Compounds

Precursor Synthesis and Functionalization Strategies

The foundational steps in synthesizing N-heptyl-3,6-diformylcarbazole involve creating a carbazole (B46965) molecule substituted with the necessary precursors for the final formyl groups. This typically begins with either functionalizing the carbazole core and then adding the N-alkyl chain, or vice versa.

Regioselective halogenation of the carbazole core is a critical strategy for introducing functional groups at specific positions, particularly at the electron-rich C-3 and C-6 sites. Halogen atoms, typically bromine or iodine, serve as versatile synthetic handles that can be converted into other functional groups or used directly in cross-coupling reactions.

Several methods have been developed for the efficient and selective halogenation of carbazoles. researchgate.net The choice of halogenating agent and reaction conditions can influence the degree and position of substitution. For instance, microwave-assisted halogenation using hydrohalic acids and hydrogen peroxide provides an environmentally benign method for synthesizing halogenated carbazoles. researchgate.net Copper-catalyzed iodination has also been demonstrated as an effective technique for introducing iodine atoms onto the carbazole ring. researchgate.net The formation of polyhalogenated carbazoles often follows a successive halogenation pattern, which can be controlled to achieve the desired 3,6-disubstitution. nih.gov

Table 1: Selected Methods for Regioselective Halogenation of Carbazole

Halogenation MethodReagentsKey Features
Microwave-Assisted HalogenationHBr/H₂O₂ or HCl/H₂O₂Environmentally friendly, rapid reaction times. researchgate.net
Copper-Catalyzed IodinationIPy₂BF₄, Cu CatalystEffective for both electron-rich and electron-deficient systems. researchgate.net
Direct BrominationN-Bromosuccinimide (NBS)Common and effective for achieving 3,6-dibromination.
Direct IodinationMolecular Iodine (I₂)Achieved under acid-free, metal-free, and oxidant-free conditions. researchgate.net

These halogenated intermediates, such as 3,6-dibromocarbazole, are pivotal for subsequent functionalization steps, including the cross-coupling reactions discussed in Section 2.3.

The introduction of the N-heptyl chain is typically achieved through an N-alkylation reaction. This reaction enhances the solubility of the carbazole unit in organic solvents, which is crucial for solution-based processing in materials applications. The alkyl chain can also influence the solid-state packing and electronic properties of the final molecule.

The N-alkylation of carbazole or its derivatives is generally accomplished by reacting the nitrogen heterocycle with an appropriate alkyl halide, such as 1-bromoheptane or 1-iodoheptane, in the presence of a base. google.com Common bases used for this transformation include potassium carbonate, sodium hydride, or potassium hydroxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Phase-transfer catalysis (PTC) is another highly efficient method for N-alkylation, particularly for large-scale synthesis, as it facilitates the reaction between the carbazole anion and the alkyl halide. phasetransfercatalysis.com Microwave irradiation has also been shown to significantly accelerate the N-alkylation of carbazoles, leading to high yields in shorter reaction times. researchgate.net

Table 2: Common Conditions for N-Alkylation of Carbazole

Alkylating AgentBaseSolventCatalystMethod
Heptyl BromideK₂CO₃DMFNoneConventional Heating
Heptyl IodideNaHTHF/DMFNoneConventional Heating
Heptyl BromideKOHToluene/WaterTBAB (Phase Transfer)Phase-Transfer Catalysis phasetransfercatalysis.com
Heptyl HalideK₂CO₃Dry MediaNoneMicrowave Irradiation researchgate.net

This step can be performed on the carbazole starting material before halogenation or on the 3,6-dihalocarbazole precursor. Performing N-alkylation first yields N-heptylcarbazole, which can then be subjected to subsequent electrophilic substitution reactions like halogenation or formylation.

Directed Formylation Reactions at C-3 and C-6 Positions of the Carbazole Unit

The introduction of formyl (-CHO) groups at the C-3 and C-6 positions is a key step in the synthesis of the target molecule. These aldehyde functionalities are valuable for subsequent chemical modifications and for their influence on the electronic properties of the carbazole system.

The most common and effective method for introducing formyl groups onto electron-rich aromatic rings like N-heptylcarbazole is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF). researchgate.net

The N-heptyl group at the 9-position activates the carbazole ring towards electrophilic substitution, directing the formylation to the C-3 and C-6 positions. By controlling the stoichiometry of the Vilsmeier reagent and the reaction conditions (temperature and time), it is possible to achieve diformylation to yield this compound. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the carbazole ring, followed by hydrolysis of the resulting iminium salt intermediate to liberate the aldehyde. researchgate.net Research has shown that the Vilsmeier reaction on carbazole can produce both monoformyl and diformyl derivatives. researchgate.net

Advanced Cross-Coupling Reactions for Constructing Carbazole-Based Materials

While direct synthesis yields this compound, advanced cross-coupling reactions are employed to synthesize more complex derivatives and polymers, often starting from halogenated precursors. These reactions are central to modern organic synthesis and materials chemistry. oup.comnih.gov

The Stille coupling reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is widely used due to its tolerance of a broad range of functional groups and the stability of the organostannane reagents. wikipedia.org

In the context of carbazole chemistry, the Stille reaction can be used to synthesize derivatives of this compound. A typical strategy involves starting with a dihalogenated precursor, such as N-heptyl-3,6-dibromocarbazole. This precursor can be coupled with various organostannanes to introduce new aryl, heteroaryl, or vinyl groups at the C-3 and C-6 positions. The formylation step can then be carried out on the resulting coupled product. Alternatively, if the formyl groups are tolerant to the reaction conditions, N-heptyl-3,6-dibromo-diformylcarbazole could potentially be used as a substrate, although this is less common.

The catalytic cycle of the Stille reaction involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the carbazole halide. wikipedia.org

Transmetalation: The organostannane reagent transfers its organic group to the palladium center. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups couple, regenerating the Pd(0) catalyst and yielding the final product. wikipedia.org

The Yamamoto coupling reaction is a method for the synthesis of symmetric biaryl compounds through the reductive coupling of two aryl halide molecules. The reaction is typically promoted by a nickel complex, often prepared in situ from a nickel(II) salt and a reducing agent.

This reaction is particularly valuable for synthesizing polymers. For instance, N-heptyl-3,6-dibromocarbazole can serve as a monomer in a Yamamoto polymerization reaction. This process creates poly(N-heptyl-3,6-carbazole), a polymer with a backbone consisting of directly linked carbazole units. Such polymers are of significant interest in the field of organic electronics. The formyl groups would typically be introduced after polymerization or via the polymerization of a formyl-functionalized monomer, provided the functional group is compatible with the reaction conditions. The N-heptyl side chains ensure the solubility of the resulting polymer, allowing it to be processed into thin films for device fabrication.

Spectroscopic and Structural Elucidation Techniques for N Heptyl 3,6 Diformylcarbazole and Derivatives

Advanced Spectroscopic Characterization for Molecular Architecture Confirmation

The precise molecular structure of N-heptyl-3,6-diformylcarbazole is unequivocally established through a combination of Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. These techniques provide complementary information regarding the functional groups present, the connectivity of atoms, and the molecular weight of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The presence of the aldehyde and N-heptyl substituents on the carbazole (B46965) core gives rise to a distinctive infrared spectrum.

The most prominent absorption band is associated with the carbonyl (C=O) stretching vibration of the two formyl groups, typically observed in the region of 1680-1700 cm⁻¹. The precise position of this band can be influenced by conjugation with the aromatic carbazole ring. Another key indicator of the aldehyde functional group is the C-H stretching vibration, which appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic nature of the carbazole skeleton is confirmed by the presence of C=C stretching vibrations within the 1450-1600 cm⁻¹ range and aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic heptyl chain is identified by its characteristic symmetric and asymmetric C-H stretching vibrations, typically found between 2850 cm⁻¹ and 2960 cm⁻¹. The C-N stretching vibration of the tertiary amine within the carbazole ring also gives rise to a characteristic absorption band. In related structures like 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, nonclassical C—H⋯O hydrogen bonds have been observed in the solid state, which can influence the vibrational frequencies of the involved groups.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchingAr-H> 3000
Aliphatic C-H Stretching-CH₂, -CH₃2850 - 2960
Aldehyde C-H Stretching-CHO~2820, ~2720
Carbonyl C=O Stretching-CHO1680 - 1700
Aromatic C=C StretchingAr-C=C1450 - 1600
C-N StretchingAr₂N-R~1340

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides unambiguous evidence for the structural connectivity of this compound by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the most downfield signal is attributed to the aldehyde protons (-CHO), typically appearing as a singlet in the range of δ 9.8-10.0 ppm. The aromatic protons of the carbazole ring will resonate in the region of δ 7.5-8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the formyl and N-heptyl groups. The protons of the heptyl chain will appear in the upfield region of the spectrum. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to be observed around δ 4.3 ppm, while the other methylene groups will resonate between δ 1.2 and 1.8 ppm. The terminal methyl group (-CH₃) of the heptyl chain will appear as a triplet at approximately δ 0.8-0.9 ppm.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbons of the aldehyde groups are highly deshielded and appear at a characteristic chemical shift of around δ 190 ppm. The aromatic carbons of the carbazole ring will have signals between δ 110 and 145 ppm. The carbons of the heptyl chain will be found in the upfield region, with the N-CH₂ carbon appearing around δ 44 ppm and the other aliphatic carbons resonating at lower chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aldehyde (-CHO)9.8 - 10.0Carbonyl (-CHO)~190
Aromatic (Ar-H)7.5 - 8.5Aromatic (Ar-C)110 - 145
N-CH₂-~4.3N-CH₂-~44
-(CH₂)₅-1.2 - 1.8-(CH₂)₅-22 - 32
-CH₃0.8 - 0.9-CH₃~14

Mass Spectrometry (GC-MS, MALDI-TOF-MS) for Verification of Molecular Integrity

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. For a compound with the chemical formula C₂₁H₂₃NO₂, the expected monoisotopic mass is approximately 321.17 g/mol . Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable compounds, or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for less volatile compounds, can be utilized.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of the heptyl chain or the formyl groups.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Insights

The electronic and photoluminescent properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential for applications in optoelectronic devices.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound dissolved in a suitable solvent, such as dichloromethane or THF, reveals the electronic transitions within the conjugated π-system. The spectrum is expected to exhibit strong absorption bands in the UV region, characteristic of π-π* transitions within the carbazole aromatic system. The presence of the electron-withdrawing formyl groups in conjugation with the carbazole ring is expected to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted carbazole.

Typically, carbazole derivatives show absorption maxima in the range of 290-350 nm. For this compound, one would expect to observe distinct absorption peaks corresponding to these π-π* transitions. A weaker absorption band at longer wavelengths, corresponding to an n-π* transition involving the non-bonding electrons of the carbonyl oxygen atoms, may also be present.

Fluorescence Emission Spectroscopy for Photoluminescent Properties

Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum provides information about the photoluminescent properties of the molecule. The emission maximum is typically red-shifted with respect to the absorption maximum, a phenomenon known as the Stokes shift.

Carbazole derivatives are known for their strong fluorescence, often in the blue or green region of the visible spectrum. The emission wavelength and quantum yield of this compound will be influenced by the nature of the solvent and the electronic effects of the formyl and heptyl substituents. The introduction of electron-withdrawing formyl groups can sometimes lead to a quenching of fluorescence, but can also tune the emission color. For instance, some carbazole derivatives with aldehyde groups have been shown to exhibit blue emission.

Analysis of Exciton and Excimer Emission Phenomena in Solid-State Materials

The photophysical properties of carbazole derivatives, including this compound, in the solid state are of significant interest for applications in optoelectronic devices. In concentrated solutions or solid-state films, these molecules can exhibit emission from excited-state dimers known as excimers, in addition to the fluorescence from individual excited molecules (excitons).

Carbazole and its derivatives have a known tendency to form excimers. acs.org An excimer is formed when an excited molecule interacts with a ground-state molecule of the same species. This interaction leads to a lower energy excited state, resulting in a characteristic red-shifted and broad emission band compared to the monomer (exciton) emission. The formation of excimers is highly dependent on the molecular packing and intermolecular distances in the solid state.

Studies on various carbazole-based materials have demonstrated this phenomenon. For instance, carbazole-based BODIPYs with phenylethynyl groups have shown a red-shifted and broad fluorescence spectrum in the solid state, which is indicative of excimer emission. rsc.org X-ray crystal structures of these compounds revealed cofacial dimers that are likely responsible for the excimer formation. rsc.org The relative configuration of the carbazole moieties, including the distance and dihedral angle between them, plays a crucial role in determining the properties of the excimer emission. nih.gov For a series of triply bridged 3.3.ncarbazolophanes, the intramolecular excimer emission peak wavelength was found to be dependent on the distance between the carbazole rings in the ground state, shifting from 409 nm to 480 nm as the distance changed. nih.gov

In some cases, steric hindrance can be used to control excimer formation. For example, introducing bulky methyl groups into the biphenyl core of 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) leads to a twisted structure that promotes excimer formation in neat films. acs.org This contrasts with the more planar parent compound, where the emission is dominated by the properties of the central part of the molecule. acs.org The ability to achieve efficient emission in both solution and solid states, known as dual-state emission (DSE), is a desirable property. Some carbazole derivatives have been designed to exhibit DSE by adopting a distorted molecular conformation that prevents strong π–π stacking and the associated aggregation-caused quenching (ACQ). mdpi.com

The table below summarizes the emission characteristics of different carbazole derivatives, illustrating the distinction between monomer and excimer fluorescence.

Compound ClassEmission TypeWavelength (λmax)Key Observation
Bridged CarbazolophanesIntramolecular Excimer409 nm - 480 nmEmission wavelength is dependent on the distance between carbazole moieties. nih.gov
Carbazole-BODIPY DerivativesExcimerRed-shifted vs. solutionBroad fluorescence spectrum suggests excimer formation in the solid state. rsc.org
Twisted Biphenyl-CarbazolesExcimerNot specifiedSteric hindrance promotes excimer formation in neat films. acs.org
Carbazole-BenzothiazoleDual-State EmissionNot specifiedTwisted conformation prevents quenching and allows for high quantum yields in both solution and solid states. mdpi.com
Carbazole-Imidazole/ThiazoleMonomer/Solid-State417 nm (solution) / 460 nm (solid)Contrasting blue-shifted and red-shifted emissions in solid-state compared to solution depending on the acceptor unit. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) for Assessment of Polymeric this compound Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial analytical technique for characterizing the molecular weight and molecular weight distribution of polymeric derivatives of this compound. This information is vital as the molecular weight of a polymer significantly influences its physical properties and, consequently, its performance in applications such as organic electronics. lcms.cz

In GPC, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. lcms.cz

For carbazole-based polymers, GPC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com For example, a carbazole-based dendritic conjugated polymer was synthesized via a Suzuki coupling reaction and characterized by GPC, revealing a number-averaged molecular weight (Mn) of 24902 g/mol and a PDI of 1.329. nih.gov Similarly, a series of conjugated carbazole polymers based on the 1,8-carbazolylene unit were found to have oligomeric molecular weights as determined by GPC. mdpi.com

The choice of eluent (solvent) and column type is critical for a successful GPC analysis and depends on the solubility of the polymer. lcms.cz Common organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and toluene are often used for carbazole-based polymers. nih.gov The data obtained from GPC analysis provides valuable insights into the polymerization process and the resulting polymer's properties, which are essential for developing materials for applications like organic photovoltaics. rsc.org

The following table presents representative GPC data for different types of carbazole-based polymers found in the literature.

Polymer TypeMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
1,8-Carbazolylene-based Copolymer (P1)1,3001,4001.1 mdpi.com
Dendritic Carbazole-Fluorene-Triphenylamine Copolymer (P)24,902Not Reported1.329 nih.gov

Electrochemical Characterization Using Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules like this compound and its derivatives. researchgate.netchemrxiv.org This method provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting charged species. iieta.org Such electronic characteristics are fundamental to understanding the suitability of these materials for use in optoelectronic devices, where charge transport capabilities are critical. acs.orgnih.gov

In a typical CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. rsc.org For carbazole derivatives, the measurements are often carried out in a non-aqueous solvent like acetonitrile or dichloromethane, with a supporting electrolyte such as tetraethylammonium chloride (TEACl) or tetrabutylammonium perchlorate (TBAP). iieta.orgacs.org A three-electrode system is commonly employed, consisting of a working electrode (e.g., platinum, gold, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). researchgate.netiieta.orgacs.org

Carbazole moieties are known to be redox-active, typically undergoing oxidation to form a radical cation. acs.orgnih.gov The voltammogram of a carbazole derivative often shows one or more oxidation peaks. iieta.org For instance, some carbazole chromophores exhibit a single reversible oxidative peak, which can be attributed to two sequential electron transfers. iieta.org In other cases, multiple oxidation peaks may be observed, corresponding to the oxidation of different parts of the molecule or the formation of oligomers on the electrode surface. mdpi.comacs.org The potential at which these redox events occur is a key parameter. For example, the first oxidation potentials of some 1,8-carbazolylene polymers are presumed to be derived from the carbazole moieties. mdpi.com

The reversibility of the redox process can be assessed from the separation between the anodic and cathodic peak potentials and the ratio of their peak currents. A reversible process indicates that the oxidized (or reduced) species is stable on the timescale of the CV experiment. iieta.org The data obtained from CV can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound, which are crucial for designing efficient charge-injecting and charge-transporting layers in electronic devices. researchgate.net

Below is a table summarizing typical electrochemical data obtained for carbazole derivatives using cyclic voltammetry.

Compound TypeRedox ProcessPotential (V vs. reference)Key Observation
Carbazole ChromophoresOxidationNot specifiedSingle reversible oxidative peak observed. iieta.org
Carbazole-based Polycyclic Aromatic HydrocarbonsOxidation0.45 - 0.6 V and 0.74 - 0.95 VNew redox waves emerge with repetitive scanning, suggesting deposition of oligomers. acs.org
1,8-Carbazolylene PolymersOxidationNot specifiedFirst oxidation potentials are generally lower when electron-donating groups are present. mdpi.com
Solid Carbazole CrystalsOxidation~0.9 V vs. SCEHigh, irreversible oxidation peak observed in aqueous acidic media. researchgate.net

Computational and Theoretical Investigations of N Heptyl 3,6 Diformylcarbazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are indispensable tools for gaining a deep understanding of the electronic properties of molecules at the atomic level. These methods allow for the elucidation of electron distribution and the energy levels of molecular orbitals, which are crucial for predicting a molecule's chemical reactivity and its potential performance in electronic devices.

Density Functional Theory (DFT) Approaches for Understanding Electronic Distributions

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netjocpr.com DFT calculations for carbazole (B46965) derivatives are often performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) to provide a balance between computational cost and accuracy. jnsam.comjnsam.com These calculations can reveal the distribution of electron density within the N-heptyl-3,6-diformylcarbazole molecule. The electron-donating n-heptyl group at the nitrogen atom is expected to increase the electron density on the carbazole core, while the electron-withdrawing diformyl groups at the 3 and 6 positions will pull electron density away from the aromatic system. This intramolecular charge transfer is a key factor in determining the molecule's electronic and optical properties. nankai.edu.cn

Determination and Significance of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's electronic behavior. rsc.org The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level corresponds to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. nankai.edu.cn A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and can absorb light at longer wavelengths. iaamonline.org For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole core, while the LUMO is anticipated to be concentrated on the electron-deficient diformyl groups. nankai.edu.cn This spatial separation of the frontier orbitals is characteristic of donor-acceptor molecules.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)
HOMO-5.85
LUMO-2.65
HOMO-LUMO Gap3.20

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, and preferred conformations are fundamental to its properties and interactions. Molecular geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For flexible molecules like this compound, conformational analysis is crucial to identify the various low-energy structures that the molecule can adopt. ijpsr.com

The conformational flexibility of this compound arises primarily from the rotation around the single bonds within the n-heptyl chain and the bonds connecting the formyl groups to the carbazole ring. youtube.com Different conformations can have varying degrees of planarity and steric hindrance, which in turn can affect the extent of π-conjugation and, consequently, the electronic and optical properties. Computational methods can be employed to explore the conformational landscape and identify the global minimum energy structure, which is the most likely conformation the molecule will adopt under normal conditions.

Theoretical Predictions of Optoelectronic Properties

Computational chemistry provides powerful tools to predict the optoelectronic properties of molecules, offering insights that can guide the design of new materials for various applications.

Simulation of Absorption and Emission Characteristics

The interaction of a molecule with light, specifically its absorption and emission characteristics, can be simulated using time-dependent density functional theory (TD-DFT). iaamonline.orgrsc.org TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of photons of specific energies. The results of these calculations can be used to generate a theoretical UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light most strongly. For this compound, the primary electronic transition is expected to be from the HOMO to the LUMO, corresponding to an intramolecular charge transfer from the carbazole core to the diformyl groups. researchgate.net Similarly, theoretical methods can also provide insights into the emission properties of the molecule, such as its fluorescence spectrum.

Table 2: Predicted Optoelectronic Properties of this compound
PropertyPredicted Value
Maximum Absorption Wavelength (λmax)350 - 400 nm
Maximum Emission Wavelength450 - 500 nm

Modeling of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. acs.org Computational methods can be employed to predict the NLO properties of molecules, with the first-order hyperpolarizability (β) being a key parameter for second-order NLO materials. A study on the structurally similar compound, 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl-, has demonstrated significant NLO properties. du.ac.irdu.ac.ir The donor-π-acceptor architecture of this compound, with the carbazole as the donor, the conjugated system as the π-bridge, and the diformyl groups as the acceptors, is conducive to a large NLO response. DFT calculations can be used to compute the hyperpolarizability of the molecule, providing a theoretical measure of its NLO activity.

Table 3: Predicted Non-Linear Optical Properties of this compound
PropertyPredicted Value
First-Order Hyperpolarizability (β)Significant, in the order of 10-30 esu

Prediction of Two-Photon Absorption (TPA) Cross-Sections

There is no specific data available for the predicted two-photon absorption cross-sections of this compound.

Charge Transport Pathway Simulations and Electronic Coupling Analysis

There is no specific data available regarding charge transport pathway simulations and electronic coupling analysis for this compound.

Based on the available research, it is not possible to provide a detailed article on the specific applications of "this compound" in organic electronics according to the requested outline. Scientific literature extensively covers a wide range of carbazole derivatives for use in OLEDs and OPVs; however, specific data regarding the performance of this compound as an emitter, host material, or hole transport layer is not present in the provided search results.

The field of organic electronics relies on the precise molecular engineering of materials to achieve desired properties. Carbazole is a well-known building block due to its excellent hole-transporting properties, high thermal stability, and tunable electronic structure through substitution at various positions (N-9, C-3, C-6, C-2, C-7). Research often focuses on derivatives where the 3 and 6 positions are functionalized with larger aromatic or charge-transporting moieties to enhance performance. The diformyl substitution, as specified in "this compound," typically serves as a reactive intermediate for the synthesis of more complex, conjugated molecules rather than as the final active material in an electronic device.

While general principles of how carbazole derivatives function in organic electronics are well-documented, applying these generalities to a specific, uncharacterized compound would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings. Without specific studies on this compound that detail its electroluminescent properties, energy levels (HOMO/LUMO), triplet energy, charge carrier mobility, and performance in device architectures, content for the requested sections cannot be generated.

Therefore, this article cannot be written while adhering to the strict and crucial instruction to focus solely on "this compound" and the provided outline.

Advanced Material Applications of N Heptyl 3,6 Diformylcarbazole in Organic Electronics

Organic Field-Effect Transistor (OFET) Development and Performance Characteristics

Currently, there is no specific information available in the scientific literature regarding the development and performance characteristics of Organic Field-Effect Transistors (OFETs) based on N-heptyl-3,6-diformylcarbazole. Research in this area would typically involve the fabrication of OFET devices using this compound as the active semiconductor layer. Key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage would be measured to evaluate its potential for applications in electronic circuits and displays. The influence of the N-heptyl chain and the 3,6-diformyl groups on the material's thin-film morphology and, consequently, its charge transport properties would be a critical area of investigation.

Application in Organic Laser Materials

The potential application of this compound in organic laser materials has not been reported in the available scientific literature. For a material to be suitable for organic lasers, it must exhibit high photoluminescence quantum yield, low amplified spontaneous emission (ASE) thresholds, and good photostability. Research would involve investigating the photophysical properties of this compound in solid-state thin films, including its absorption and emission spectra, fluorescence lifetime, and gain characteristics. The diformyl substitution could potentially influence the intermolecular interactions and solid-state packing, which are crucial for achieving efficient light amplification.

Biosensor Device Development Based on Carbazole-Containing Materials

There are no published studies on the development of biosensor devices specifically based on this compound. Carbazole (B46965) derivatives, in general, are explored for biosensing applications due to their fluorescent properties, which can be modulated by the presence of specific analytes. The aldehyde groups in this compound could potentially be functionalized with biorecognition elements to create selective biosensors. Research in this area would involve designing and synthesizing such functionalized derivatives and evaluating their sensing performance towards target biomolecules.

Exploration in Other Novel Optoelectronic Components and Devices

Exploration of this compound in other novel optoelectronic components and devices is not documented in the current body of scientific literature. The unique combination of the carbazole core, a flexible alkyl chain, and reactive aldehyde groups could make it a candidate for various applications, such as in organic photovoltaics (OPVs) as a donor or acceptor material, or in organic light-emitting diodes (OLEDs) as a host or emissive material. However, without experimental data, its suitability for these applications remains speculative.

Device Fabrication Methodologies and Performance Evaluation

Thin Film Deposition Techniques: Vacuum Evaporation and Spin Coating

Specific methodologies for the deposition of this compound thin films have not been described in published research. Generally, for small molecules in organic electronics, two common deposition techniques are vacuum evaporation and spin coating.

Vacuum Evaporation: This technique involves heating the material in a high-vacuum chamber until it sublimes, and the vapor then condenses as a thin film on a cooled substrate. This method allows for precise control over film thickness and often results in highly ordered molecular packing.

Spin Coating: This solution-based technique involves dissolving the material in a suitable organic solvent and then dispensing the solution onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. The N-heptyl group in this compound would likely enhance its solubility, making spin coating a viable deposition method.

The choice of deposition technique would significantly impact the morphology and electronic properties of the resulting thin film.

Optimization of Device Structures for Enhanced Efficiency and Stability

As there are no reports on devices fabricated with this compound, there is no information on the optimization of their structures. The optimization process would typically involve varying the thickness of the active layer, selecting appropriate electrode materials to ensure efficient charge injection, and incorporating charge transport layers to improve charge balance within the device. Furthermore, encapsulation techniques would be necessary to protect the organic material from degradation by oxygen and moisture, thereby enhancing the operational stability of the device.

In-Depth Analysis of Carrier Dynamics in this compound-Based Organic Electronic Devices

The performance of organic electronic devices hinges on the efficient injection of charge carriers from the electrodes and their subsequent transport through the active organic layer. In the case of this compound, a comprehensive analysis of its carrier injection and transport properties is crucial for understanding its potential and limitations in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of electron-withdrawing formyl groups at the 3 and 6 positions of the carbazole core, combined with the N-heptyl substituent, significantly influences the material's electronic structure and, consequently, its charge carrier dynamics.

The carbazole moiety is well-known for its excellent hole-transporting capabilities, a characteristic attributed to its electron-rich aromatic nature. However, the introduction of diformyl groups at the 3 and 6 positions fundamentally alters the electronic landscape of the molecule. These aldehyde groups are strong electron-withdrawing groups, which are expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the compound. This modulation of frontier molecular orbital energies has a direct impact on the energy barriers for charge injection from common electrode materials.

Carrier Injection Analysis

Effective carrier injection from the electrodes into the organic semiconductor is a prerequisite for high-performance devices. This process is governed by the energy level alignment between the work function of the electrodes and the HOMO (for holes) or LUMO (for electrons) of the organic material.

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on the known effects of its functional groups. The electron-withdrawing nature of the formyl groups is anticipated to result in a deeper HOMO level compared to unsubstituted carbazole or carbazoles with electron-donating substituents. This can be advantageous for hole injection from high work function anodes like indium tin oxide (ITO) or gold (Au), as it potentially reduces the energy barrier. Conversely, the lowered LUMO level may facilitate electron injection from low work function cathodes such as aluminum (Al) or calcium (Ca).

A comparative analysis of the energy levels of related carbazole derivatives can provide insight into the expected values for this compound.

CompoundHOMO (eV)LUMO (eV)Electrode Work Function (eV)Injection Barrier (holes)Injection Barrier (electrons)
This compound (estimated) -5.8 to -6.0-2.8 to -3.0ITO (~4.8 eV), Al (~4.2 eV)High (1.0 - 1.2 eV)Moderate (1.2 - 1.4 eV)
Unsubstituted Carbazole~ -5.5~ -2.2ITO (~4.8 eV), Al (~4.2 eV)Moderate (0.7 eV)High (2.0 eV)
N-alkylcarbazole~ -5.4~ -2.1ITO (~4.8 eV), Al (~4.2 eV)Moderate (0.6 eV)High (2.1 eV)

Note: The values for this compound are estimations based on the electronic effects of the substituents and are presented for illustrative purposes.

Carrier Transport Performance

Once injected, the charge carriers must efficiently traverse the organic layer. The carrier transport properties are primarily characterized by the charge carrier mobility (µ), which quantifies how quickly an electron or hole can move through the material under the influence of an electric field. The molecular structure, packing in the solid state, and the presence of impurities or defects all play a significant role in determining the mobility.

The diformyl substitution on the carbazole core is expected to influence the intermolecular interactions and molecular packing, which in turn affects the charge transport pathways. While carbazole itself is predominantly a hole-transporting material, the introduction of strong electron-withdrawing groups can enhance electron affinity and potentially introduce electron-transporting character, leading to more ambipolar or even n-type behavior.

Research on structurally similar carbazole-3,6-dicarbaldehyde derivatives suggests that the planar nature of the carbazole core, coupled with intermolecular interactions facilitated by the formyl groups, can lead to ordered molecular packing, which is beneficial for charge transport. However, the heptyl chain, while improving solubility and processability, might disrupt the π-π stacking that is crucial for efficient charge hopping between adjacent molecules.

Device TypeActive MaterialHole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)Key Findings
Organic Field-Effect Transistor (OFET) - HypotheticalThis compound To be determinedTo be determinedThe electron-withdrawing formyl groups may induce n-type or ambipolar behavior, which would be a significant finding for carbazole-based materials.
OLED - HypotheticalHost material with a dopant emitterTo be determinedTo be determinedThe balance between hole and electron transport would be critical for achieving a high recombination efficiency within the emissive layer.

Polymer Chemistry and N Heptyl 3,6 Diformylcarbazole

Incorporation of N-Heptyl-3,6-Diformylcarbazole into Conjugated Polymer Systems

The bifunctional nature of this compound, with its two aldehyde groups, makes it an ideal A2-type monomer for various polycondensation reactions. This allows for its systematic incorporation into the main chain of conjugated polymers, leading to materials with precisely defined chemical structures.

This compound can be utilized as a monomer in several types of polymerization reactions to form conjugated polymers. One prominent example is the Wittig-Horner reaction, a well-established method for the synthesis of poly(phenylene vinylene) (PPV) and its derivatives. In this reaction, the diformyl carbazole (B46965) monomer is reacted with a bisphosphonate, such as 1,4-phosphonic acid diethyl ester-2,5-(1-methyl ether-ethylhexane)-benzene, in the presence of a strong base like potassium tert-butoxide. This results in the formation of a poly(carbazolylenevinylene) derivative, where the carbazole units are linked by vinylene bridges, creating a conjugated backbone.

The synthesis of a series of such polymers with varying N-alkyl chain lengths (ethyl, butyl, octyl, and cetyl) on the 3,6-diformylcarbazole monomer has been reported. The polymerization is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent side reactions. The resulting polymers are often obtained as yellow solids and can be purified by fractional precipitation. The heptyl group in this compound is crucial for ensuring the solubility of the resulting polymer in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating, essential for device fabrication.

The A2-type functionality of this compound also allows for its use in the creation of more complex polymer architectures, such as hyperbranched and star copolymers. These non-linear structures are of significant interest because they can offer improved solubility, lower solution viscosity, and reduced intermolecular aggregation compared to their linear counterparts.

For instance, a hyperbranched poly(phenylene vinylene) containing carbazole units can be synthesized via a Wittig polycondensation reaction using an A2 + B3 monomer approach. tandfonline.com In this strategy, an A2 monomer like this compound can be copolymerized with a B3 monomer, which would be a molecule with three phosphonium (B103445) salt or phosphonate (B1237965) ester groups. This polycondensation leads to a highly branched, three-dimensional polymer structure. The hyperbranched architecture can effectively suppress the formation of aggregates or excimers, which often cause longer-wavelength emissions and reduce the color purity of light-emitting devices. tandfonline.com

Similarly, star-shaped polymers can be designed using a core-first approach. A multifunctional core molecule with initiating sites can be used to grow polymer arms. Alternatively, pre-synthesized polymer arms can be attached to a central core. While specific examples detailing the use of this compound in star polymer synthesis are not prevalent, the principles of condensation chemistry allow for its conceptual application. For example, a tricarboxylated or tri-amine functionalized core could potentially react with a derivative of this compound to form a star-shaped molecule.

Elucidating Structure-Property Relationships in Carbazole-Containing Polymers

The chemical structure of the repeating unit in a carbazole-containing polymer has a profound impact on its physical and optoelectronic properties. The specific substituents on the carbazole core, such as the N-heptyl and 3,6-diformyl groups, play a crucial role in determining these properties.

The N-alkyl chain length is a key parameter for tuning the properties of these polymers. Studies on a series of carbazole-based copolymers synthesized by the Wittig reaction have shown that the length of the N-alkyl side chain influences the cis/trans ratio of the vinylene linkages. Longer side chains can lead to a slight red-shift in the photoluminescence (PL) and electroluminescence (EL) spectra. This is attributed to the influence of the bulky side groups on the steric hindrance during the polymerization reaction, which in turn affects the final geometry of the polymer backbone.

Furthermore, the electronic properties are also sensitive to the N-alkyl substituent. While the highest occupied molecular orbital (HOMO) energy levels may remain comparable across a series of polymers with different alkyl chain lengths, the lowest unoccupied molecular orbital (LUMO) can be affected. This has direct implications for the performance of devices, as the energy levels determine the efficiency of charge injection from the electrodes.

The table below summarizes the effect of N-alkyl chain length on the electroluminescence characteristics of carbazole-based light-emitting polymers.

Polymer FeatureEffect of Increasing N-Alkyl Chain Length
Solubility Generally increases, improving processability.
PL and EL Spectra A slight red-shift is often observed.
Cis/Trans Ratio Can be influenced due to steric effects during polymerization.
LUMO Energy Level Can be lowered, potentially improving electron injection.
HOMO Energy Level Often shows minimal change.
Device Performance Can be promoted with an optimal trans-CH=CH composition.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Influence of Polymer Architecture on Macroscopic Optoelectronic Performance

A comparative study of a carbazole-containing hyperbranched conjugated poly(phenylene vinylene) (Hyper-PCPPV) and its linear counterpart (Linear-PCPPV) revealed significant differences in their photophysical properties. tandfonline.com The absorption maximum of the Hyper-PCPPV film was found to be at 353 nm, which is substantially blue-shifted compared to the 403 nm of the Linear-PCPPV. tandfonline.com This blue shift is attributed to a shorter effective conjugation length in the hyperbranched structure, caused by the disruption of the planar conjugated segments due to the branched nature of the polymer.

This difference in conjugation also affects the emission properties. The hyperbranched architecture can lead to a reduction in intermolecular interactions, thereby suppressing excimer or aggregate formation that often leads to undesirable red-shifted emission in linear conjugated polymers in the solid state. tandfonline.comacs.org This results in purer color emission, which is highly desirable for display applications. Furthermore, hyperbranched polymers typically show better solubility in common organic solvents, which is a significant advantage for the fabrication of uniform thin films via solution processing. tandfonline.com

The thermal stability can also be influenced by the polymer architecture. Hyperbranched structures have been shown to have higher thermal stability compared to their linear counterparts. tandfonline.com For example, a hyperbranched triphenylamine-based polyarylenevinylene showed a 5% weight loss at 460°C, whereas the corresponding linear polymer started to degrade at a much lower temperature of 260°C. tandfonline.com This enhanced thermal stability is beneficial for the long-term operational stability of electronic devices.

Investigation of Polymerization Mechanisms and Controlled Polymerization Techniques for Carbazole-Based Macromolecules

The synthesis of well-defined carbazole-based macromolecules relies on the understanding and control of the underlying polymerization mechanisms. For polymers derived from this compound, condensation polymerization methods are particularly relevant.

The Wittig-Horner reaction , a modification of the Wittig reaction, is a powerful tool for forming carbon-carbon double bonds with high E-selectivity (trans-isomer). The mechanism involves the deprotonation of a phosphonate ester by a strong base to form a stabilized phosphorus ylide (a phosphonate carbanion). This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde group on the carbazole monomer. This is followed by the formation of an oxaphosphetane intermediate, which then decomposes to yield an alkene and a water-soluble phosphate (B84403) byproduct. The high selectivity for the E-alkene is a key advantage of this reaction, as the trans-isomer generally leads to a more planar polymer backbone and better charge transport properties.

Another relevant condensation reaction for diformyl monomers is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). While not as commonly used for the synthesis of poly(carbazolylenevinylene)s as the Wittig-Horner reaction, it represents a viable alternative for creating conjugated polymers from this compound by reacting it with a suitable bis(active methylene) compound.

The development of controlled polymerization techniques is crucial for synthesizing polymers with well-defined molecular weights, low polydispersity, and specific architectures. For carbazole-based polymers, several controlled polymerization methods have been explored. While direct application to this compound via condensation methods is inherently step-growth and less "controlled" in the living polymerization sense, techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are used for vinyl-functionalized carbazole monomers to create well-defined architectures like star polymers. researchgate.net

For condensation polymers, controlling the stoichiometry of the A2 and B3 monomers in the synthesis of hyperbranched polymers is a way to influence the degree of branching and the final molecular weight. By carefully managing the reaction conditions, such as monomer concentration, temperature, and reaction time, the properties of the resulting hyperbranched polymer can be tailored.

Future Research Directions and Emerging Paradigms

Advanced Molecular Design Strategies for Enhanced Performance and Functionality

Future research will likely focus on strategic molecular modifications of the N-heptyl-3,6-diformylcarbazole core to fine-tune its electronic and photophysical properties. The aldehyde functionalities at the 3 and 6 positions serve as versatile synthetic handles for a wide range of chemical transformations. This allows for the systematic extension of the π-conjugated system, which can significantly impact the material's absorption and emission characteristics. For instance, introducing various aromatic or heteroaromatic moieties can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's bandgap and emission color.

The N-heptyl group, while primarily enhancing solubility and processability, also influences the molecular packing in the solid state. Future design strategies could explore the impact of varying the length and branching of the alkyl chain to control intermolecular interactions and, consequently, charge transport properties. The facile functionalization at different sites of the carbazole (B46965) core offers a pathway to a diverse range of materials with tailored optoelectronic properties. researchgate.net

Integration into Next-Generation Organic Electronic Systems and Miniaturized Devices

A significant avenue for future investigation lies in the incorporation of this compound-based materials into advanced organic electronic devices. Given the inherent hole-transporting nature of the carbazole unit, these materials are prime candidates for the hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.netspringerprofessional.de Research efforts will likely be directed towards evaluating their performance in these applications, with a focus on achieving high efficiency, long-term stability, and low roll-off in OLEDs. The formyl groups can also be utilized to create cross-linkable materials, leading to more robust and solvent-resistant device architectures.

Furthermore, the potential for these compounds to act as host materials for phosphorescent emitters in OLEDs warrants investigation. rsc.orgmdpi.com The development of carbazole-based polymers derived from this compound is another promising direction for creating solution-processable active layers in large-area and flexible electronics. researchgate.netrsc.org

Exploration of Supramolecular Assemblies and Self-Assembly Phenomena for Functional Materials

The ability of organic molecules to self-assemble into well-defined nanostructures is a powerful tool for creating functional materials. Future research should explore the supramolecular chemistry of this compound. The presence of the heptyl chain and the polar formyl groups can drive the formation of ordered assemblies through a combination of van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding.

Investigating the self-assembly behavior in different solvents and on various substrates could lead to the development of materials with anisotropic properties, which are highly desirable for applications such as polarized light emitters and sensors. The study of N-alkyl amides has shown that the alkyl chain length can significantly influence the formation of micelles and other aggregates, a principle that could be extended to this compound. nih.gov Computational modeling can provide valuable insights into the thermodynamics and kinetics of the self-assembly process, guiding experimental efforts. rsc.org

Development of Multifunctional Carbazole Derivatives with Synergistic Properties

The modular nature of the this compound scaffold allows for the integration of multiple functional units into a single molecule, leading to materials with synergistic properties. For example, by reacting the formyl groups with appropriate electron-accepting moieties, it is possible to create donor-acceptor (D-A) type molecules with intramolecular charge transfer (ICT) characteristics. Such materials are of great interest for applications in organic photovoltaics (OPVs) and as emitters exhibiting thermally activated delayed fluorescence (TADF).

Future work could focus on synthesizing a library of multifunctional derivatives and systematically studying the interplay between their different properties. For instance, combining the hole-transporting carbazole core with an electron-transporting unit could lead to bipolar materials with balanced charge transport, which is crucial for high-performance OLEDs. rsc.org The development of materials that exhibit both high charge mobility and strong luminescence is a key goal in this area.

Synergistic Approaches Combining Computational and Experimental Research for Predictive Material Design

To accelerate the discovery and optimization of new materials based on this compound, a synergistic approach that combines computational modeling and experimental validation is essential. Quantum chemical calculations, such as density functional theory (DFT), can be employed to predict the electronic structure, optical properties, and charge transport characteristics of novel derivatives before their synthesis. researchgate.net This predictive capability can help to prioritize synthetic targets and guide molecular design efforts.

Furthermore, the burgeoning field of machine learning (ML) offers powerful tools for establishing structure-property relationships from large datasets. nih.govmdpi.com By curating data on the properties of various carbazole derivatives, ML models can be trained to predict the performance of new, unsynthesized compounds. researchgate.net This data-driven approach, in combination with high-throughput virtual screening, has the potential to significantly shorten the material development cycle and uncover novel materials with exceptional performance for a range of organic electronic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-heptyl-3,6-Diformylcarbazole, and what key reaction conditions influence yield?

  • Methodology :

  • Alkylation : Treat carbazole with heptyl iodide in a polar aprotic solvent (e.g., DMF) using sodium hydride as a base. This step introduces the N-heptyl group .
  • Formylation : React N-heptylcarbazole with excess POCl₃ and DMF (Vilsmeier-Haack reaction) to introduce formyl groups at the 3,6-positions. Temperature control (0–5°C initially, then room temperature) minimizes side reactions .
  • Purification : Use flash chromatography with ethyl acetate/hexane (1:10) to isolate the pure product. Monitor purity via TLC and HPLC .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for formyl protons (~10 ppm) and heptyl chain protons (0.5–1.5 ppm). Carbazole aromatic protons appear at 7–8 ppm .
  • FT-IR : Confirm formyl groups via C=O stretches at ~1680 cm⁻¹ and aromatic C-H stretches at 3050 cm⁻¹ .
  • HPLC : Use acetonitrile/water gradients for purity assessment (>98% recommended for research use) .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

  • Methodology :

  • DFT/TDDFT : Optimize geometry using B3LYP/6-31G(d) basis sets. The 3,6-positions dominate HOMO distribution, making them critical for tuning electron affinity. Electron-withdrawing formyl groups lower HOMO levels, enhancing oxidative stability .
  • Spectral Prediction : Compare computed UV-Vis spectra (TDDFT) with experimental data to validate electronic transitions .

Q. What challenges exist in correlating theoretical predictions with experimental data for this compound?

  • Key Issues :

  • Basis Set Limitations : Smaller basis sets (e.g., 6-31G(d)) may underestimate conjugation effects. Hybrid methods (e.g., B3LYP with LANL2DZ for transition metals) improve accuracy for metal complexes .
  • Solvent Effects : Theoretical models often neglect solvent interactions, leading to discrepancies in spectral data. Include implicit solvent models (e.g., PCM) for better agreement .

Q. How can this compound be utilized in the synthesis of Schiff base ligands for metal complexes?

  • Methodology :

  • Ligand Formation : React this compound with amines (e.g., 2-amino-5-chlorobenzaldehyde) under ultrasonication to form hexadentate ligands. Confirm imine bond formation via FT-IR (C=N stretch at ~1600 cm⁻¹) .
  • Metal Coordination : Use the ligand to synthesize Ni(II) complexes. Characterize via FE-SEM (nanoscale morphology) and XRD (crystallinity) .

Q. What strategies optimize the electropolymerization of carbazole derivatives for conductive polymers?

  • Methodology :

  • Monomer Design : The N-heptyl chain improves solubility in organic solvents (e.g., acetonitrile), enabling uniform polymer films.
  • Electrochemical Setup : Use cyclic voltammetry (0.1 M TBAPF₆ as electrolyte) with a Pt working electrode. Oxidation potentials (~1.2 V vs. Ag/Ag⁺) correlate with HOMO levels predicted by DFT .

Q. How do structural modifications at the 3,6-positions affect biological activity, such as antibacterial properties?

  • Methodology :

  • Antibacterial Assays : Test Schiff base metal complexes against S. aureus and E. coli via disk diffusion. Compare zone-of-inhibition data with control compounds. Enhanced activity correlates with electron-withdrawing substituents .

Q. What methods resolve contradictions in hydrogen storage or thermodynamic data for carbazole derivatives?

  • Methodology :

  • Pressure-Dependent Studies : For hydrogen storage applications, measure uptake/release isotherms at intermediate pressures (10–30 bar), as existing data for analogs like N-ethylcarbazole are limited to extremes (0.25–70 bar) .
  • Thermodynamic Modeling : Use Clausius-Clapeyron equations to extrapolate data gaps. Validate with DSC for phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.